benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Description
Benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O3S2 and its molecular weight is 405.49. The purity is usually 95%.
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Biological Activity
Benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound has a molecular weight of 405.5 g/mol and is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structure features a sulfonamide group and a diazepane ring, contributing to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-Aminobenzothiazole and appropriate pyrazole derivatives.
- Reaction Conditions : The reaction is often carried out in organic solvents like dichloromethane with coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those containing pyrazole moieties, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 7 | E. coli | 1.6 mg/mL |
Compound 7 | Staphylococcus aureus | 0.833 mg/mL |
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain compounds can inhibit cell proliferation in leukemia cell lines and solid tumors . The mechanism often involves the inhibition of specific enzymes or pathways related to cancer cell growth.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may inhibit COX enzymes, leading to reduced inflammation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and inflammation.
Study on Antibacterial Properties
A study conducted by researchers synthesized multiple derivatives of benzothiazole and evaluated their antibacterial activity against several pathogens. They found that the presence of the pyrazole group significantly enhanced the antibacterial efficacy compared to other derivatives .
Investigation of Anticancer Potential
In another study, a series of benzothiazole derivatives were tested for anticancer activity against human cancer cell lines. The results indicated that specific modifications in the structure led to increased cytotoxicity against cancer cells .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-11-14(10-19-20)27(24,25)22-6-2-5-21(7-8-22)17(23)13-3-4-15-16(9-13)26-12-18-15/h3-4,9-12H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDUXPQUUAMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.